2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene
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Overview
Description
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and a 2-methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-4-(2-methoxyethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups on the benzene ring can facilitate nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Friedel-Crafts Alkylation: Alkyl halides (e.g., methyl chloride) and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Bromination: Introduction of additional bromine atoms at specific positions on the benzene ring.
Nitration: Formation of nitro-substituted derivatives.
Friedel-Crafts Alkylation: Formation of alkyl-substituted derivatives.
Scientific Research Applications
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of bromine and chlorine atoms on the benzene ring makes it a reactive intermediate, capable of forming covalent bonds with various nucleophiles. This reactivity is harnessed in the synthesis of complex molecules and in the modification of existing compounds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Another aromatic halide with bromine and chlorine substituents, but with different substitution patterns.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A compound with similar halogen substituents but with an additional ethoxybenzyl group.
Uniqueness
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is unique due to the presence of the 2-methoxyethoxy group, which imparts specific chemical properties and reactivity. This functional group enhances the solubility and potential biological activity of the compound, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-bromo-1-chloro-4-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILWZTKEUIOWRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718409 |
Source
|
Record name | 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-16-3 |
Source
|
Record name | 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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